![molecular formula C6H10ClNO B2709893 2-(2-Chloroethoxy)-2-methylpropanenitrile CAS No. 870562-14-4](/img/structure/B2709893.png)
2-(2-Chloroethoxy)-2-methylpropanenitrile
Overview
Description
“2-(2-Chloroethoxy)ethanol” is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It’s a colourless transparent liquid soluble in water and organic solvents such as alcohol and ether .
Synthesis Analysis
The synthesis of “2-(2-Chloroethoxy)ethanol” can be achieved using 2-chloroethoxy ethanol as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . Another method involves using triethylene glycol and sulfoxide chloride (SOCl2), heated to 70 °C and stirred for 6 hours .
Molecular Structure Analysis
The molecular formula of “2-(2-Chloroethoxy)ethanol” is C4H9ClO2 . The molecular weight is 124.57 .
Physical And Chemical Properties Analysis
“2-(2-Chloroethoxy)ethanol” is a colourless transparent liquid . It has a density of 1.16 g/mL at 25 °C .
Scientific Research Applications
Beta-Glycosidation of Sterically Hindered Alcohols
One significant application of related compounds to "2-(2-Chloroethoxy)-2-methylpropanenitrile" is in the beta-glycosidation of sterically hindered alcohols. The use of 2-chloro-2-methylpropanoic ester as a steering group in the Schmidt glycosidation reaction allows for the rapid and efficient glycosidation under mild, acidic conditions. This process yields glycoside products in high yield and beta-selectivity without the formation of orthoester side products, demonstrating the compound's pivotal role in synthesizing complex glycosides (Szpilman & Carreira, 2009).
Oxidative Decarboxylation of Amino Acids
The compound is also instrumental in the oxidative decarboxylation of amino acids, transforming glutamic acid into 3-cyanopropanoic acid by using vanadium-chloroperoxidase. This transformation is crucial for synthesizing bio-succinonitrile and bio-acrylonitrile, highlighting the chemical's utility in creating industrially relevant nitriles from biomass. This clean oxidative decarboxylation process can be applied to mixtures of amino acids obtained from plant waste streams, showcasing an efficient method for producing nitriles with minimal environmental impact (But et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chloroethoxy)-2-methylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,5-8)9-4-3-7/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIVSDCNDPIMPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.